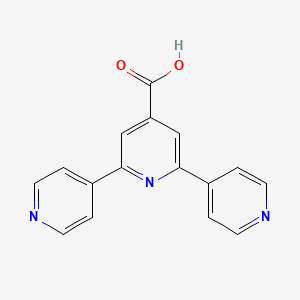
2,6-dipyridin-4-ylpyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dipyridin-4-ylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of three pyridine rings and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-4-ylpyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the use of pyruvates and aldehydes in a one-pot reaction . This method typically involves the following steps:
Cyanation: The initial step involves the cyanation of a 1,2,4-triazine precursor.
Aza-Diels–Alder Reaction: The cyanated product undergoes an aza-Diels–Alder reaction.
Hydrolysis: The cyano group is hydrolyzed in sulfuric acid.
Oxidation: The final step involves the oxidation of methyl groups using potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Dipyridin-4-ylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophiles such as halogens and nucleophiles like amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
2,6-Dipyridin-4-ylpyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in the preparation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,6-dipyridin-4-ylpyridine-4-carboxylic acid involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid
Nicotinic Acid: 3-Pyridinecarboxylic acid (Niacin)
Isonicotinic Acid: 4-Pyridinecarboxylic acid
Uniqueness
2,6-Dipyridin-4-ylpyridine-4-carboxylic acid is unique due to its structure, which includes three pyridine rings and a carboxylic acid group. This structure allows it to form stable coordination complexes with metal ions, making it valuable in the synthesis of metal-organic frameworks and coordination polymers.
Properties
Molecular Formula |
C16H11N3O2 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2,6-dipyridin-4-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H11N3O2/c20-16(21)13-9-14(11-1-5-17-6-2-11)19-15(10-13)12-3-7-18-8-4-12/h1-10H,(H,20,21) |
InChI Key |
SECYFZDXLHSHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=N2)C3=CC=NC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




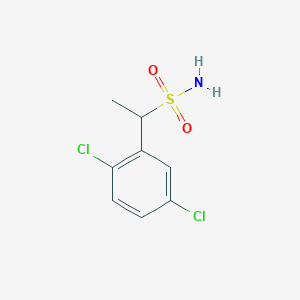


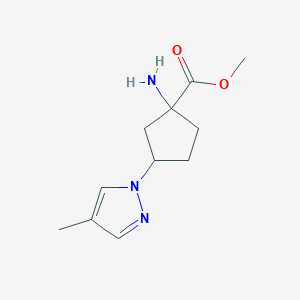
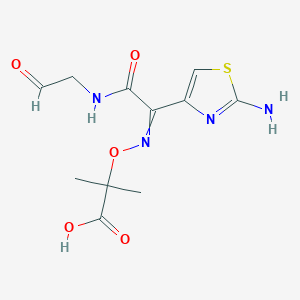



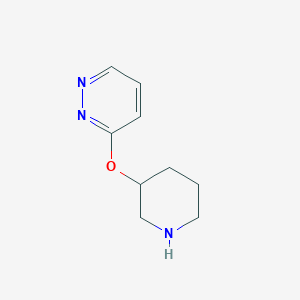
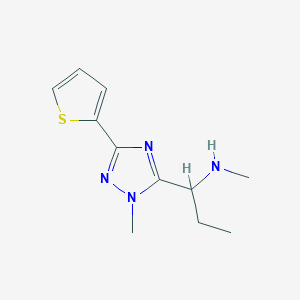
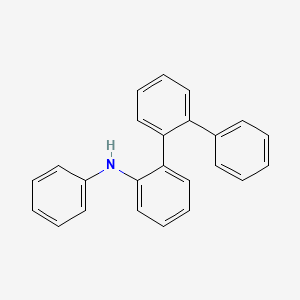
![(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13641600.png)
